molecular formula C21H16N6OS2 B2692023 N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-87-2

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2692023
CAS No.: 852375-87-2
M. Wt: 432.52
InChI Key: CBROKGJSQPEONH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6OS2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Activity

A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazine and benzo[d]imidazole derivatives, from a precursor related to the compound of interest. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing potential in pest control applications (Fadda et al., 2017).

Antimicrobial Activity

Research by Rezki (2016) involved synthesizing N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluating their antimicrobial activity. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Rezki, 2016).

Anticancer and Antitumor Activity

A study by Yurttaş et al. (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for their antitumor activity against various human tumor cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).

Anticonvulsant Properties

Liu et al. (2016) synthesized benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating them for anticonvulsant activity. Some compounds demonstrated potent activity in maximal electroshock and subcutaneous pentylenetetrazole seizures tests, suggesting their use in treating epilepsy (Liu et al., 2016).

Urease Inhibition and Antioxidant Activities

Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for urease inhibition and antioxidant activities. These compounds showed significant activity in urease inhibition, suggesting potential applications in treating diseases related to urease enzyme activity (Gull et al., 2016).

Anti-inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives and evaluated them for anti-inflammatory activity and kinase inhibition. They found compounds with potent in vivo anti-inflammatory activity, suggesting their potential in treating inflammatory diseases (Tariq et al., 2018).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6OS2/c1-13-6-8-14(9-7-13)20-25-24-17-10-11-19(26-27(17)20)29-12-18(28)23-21-22-15-4-2-3-5-16(15)30-21/h2-11H,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBROKGJSQPEONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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